molecular formula C14H12O5S B6409108 5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid CAS No. 1261912-79-1

5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409108
CAS No.: 1261912-79-1
M. Wt: 292.31 g/mol
InChI Key: ZMOOYWZHSOYFOU-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid: is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of a hydroxyl group, a methylsulfonyl group, and a benzoic acid moiety

Properties

IUPAC Name

3-hydroxy-5-(3-methylsulfonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOOYWZHSOYFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691614
Record name 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-79-1
Record name 5-Hydroxy-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a suitable precursor, followed by hydroxylation and carboxylation steps. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of advanced catalytic systems and green chemistry principles is often emphasized to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or other substituents onto the benzene ring.

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology: The compound’s potential biological activities, such as anti-inflammatory or antimicrobial properties, are of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.

Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may serve as lead compounds for the development of new drugs.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets. The hydroxyl and sulfonyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    4-Hydroxybenzoic acid: Similar in structure but lacks the sulfonyl group.

    3-Hydroxybenzoic acid: Similar but with the hydroxyl group in a different position.

    5-Sulfosalicylic acid: Contains a sulfonic acid group instead of a sulfonyl group.

Uniqueness: 5-Hydroxy-3-(3-methylsulfonylphenyl)benzoic acid is unique due to the presence of both hydroxyl and methylsulfonyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

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